ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate
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Overview
Description
Ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate is a complex organic compound characterized by its unique structure, which includes methoxybenzoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with an amine to form an amide intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:
Ethyl (2-methoxybenzoyl)acetate: Shares structural similarities but differs in its functional groups and reactivity.
4-(2-amino-ethyl)-benzoic acid: Another related compound with different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-4-35-27(32)20-7-11-21(12-8-20)28-26(31)24(17-18-5-13-22(33-2)14-6-18)29-25(30)19-9-15-23(34-3)16-10-19/h5-17H,4H2,1-3H3,(H,28,31)(H,29,30)/b24-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRILFAILRDYFL-ULJHMMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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